molecular formula C10H13ClN2O B2576159 (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride CAS No. 2361609-76-7

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride

Cat. No.: B2576159
CAS No.: 2361609-76-7
M. Wt: 212.68
InChI Key: RMHYFAMJDBOVMG-VTLYIQCISA-N
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Description

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with an amino group and a phenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenylpyrrolidin-2-one.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-amino-3-methyl-D-proline: Another aminopyrrolidine derivative with similar structural features.

    (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol: A related compound with an additional hydroxyl group.

Uniqueness

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

(3R,5R)-3-amino-5-phenylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2,(H,12,13);1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHYFAMJDBOVMG-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N[C@H]1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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